5-Bromo-2-fluoro-3-iodopyridin-4-amine
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Overview
Description
5-Bromo-2-fluoro-3-iodopyridin-4-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, fluorine, and iodine atoms attached to the pyridine ring, along with an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-iodopyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-iodopyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including DMF, toluene, and ethanol.
Reducing Agents: Such as hydrogen gas or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives, while reduction reactions yield amine derivatives.
Scientific Research Applications
5-Bromo-2-fluoro-3-iodopyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-iodopyridin-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards target proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoropyridine
- 5-Bromo-4-fluoro-3-iodopyridin-2-amine
- 2-Bromo-5-fluoropyridine
Uniqueness
5-Bromo-2-fluoro-3-iodopyridin-4-amine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse biological and chemical activities.
Properties
IUPAC Name |
5-bromo-2-fluoro-3-iodopyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFIN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICJGBBFUOBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)I)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFIN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.90 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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